1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid
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Overview
Description
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure features a benzyl group, a chlorophenyl group, and a carboxylic acid functional group, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with a suitable reagent to form the pyrrolidine ring . The reaction conditions typically involve the use of a strong base and an appropriate solvent to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Biology: The compound’s potential bioactivity makes it a candidate for studying biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s bioactivity .
Comparison with Similar Compounds
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group may have comparable chemical reactivity and bioactivity.
Carboxylic acid derivatives: These compounds can undergo similar chemical reactions due to the presence of the carboxylic acid functional group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFWUMLKQDFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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